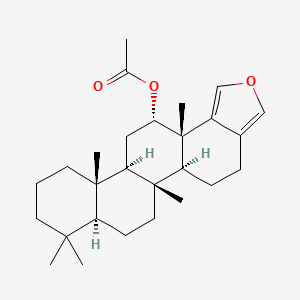

16-Deacetoxy-12-epi-scalarafuranacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H40O3 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

[(5aS,5bR,7aS,11aS,11bR,13S,13aS)-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydrophenanthro[2,1-e][2]benzofuran-13-yl] acetate |

InChI |

InChI=1S/C27H40O3/c1-17(28)30-23-14-22-25(4)12-7-11-24(2,3)20(25)10-13-26(22,5)21-9-8-18-15-29-16-19(18)27(21,23)6/h15-16,20-23H,7-14H2,1-6H3/t20-,21-,22+,23-,25-,26-,27+/m0/s1 |

InChI Key |

WAADVUIWRUHATI-NXQORITBSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2[C@@](CC[C@@H]3[C@@]2(CCCC3(C)C)C)([C@H]4[C@]1(C5=COC=C5CC4)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=COC=C5CC4)C)C)(C)C)C |

Synonyms |

16-deacetoxy-12-epi-scalarafuranacetate |

Origin of Product |

United States |

Chemical Synthesis of 16 Deacetoxy 12 Epi Scalarafuranacetate

Total Synthesis Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 16-deacetoxy-12-epi-scalarafuranacetate reveals a logical pathway for its construction. The final acetate (B1210297) group can be installed from a precursor alcohol. The core furan (B31954) ring can be envisioned as arising from the manipulation of a lactone intermediate, which itself can be formed from a diol. This diol can be obtained through the reduction of a key intermediate containing both an ester and a lactone.

The pivotal disconnection in the retrosynthesis is the intramolecular Diels-Alder reaction. This powerful cycloaddition allows for the efficient construction of the tetracyclic D ring with a high degree of stereocontrol. The precursor for this reaction is a triene with a terminal alkyne, which can be assembled through the coupling of smaller, functionalized fragments. Ultimately, the synthesis traces back to the chiral building block, (-)-sclareol, which provides the foundational A/B ring system with the correct stereochemistry.

Multi-step Linear Synthesis Approaches

The synthesis commences with the commercially available and enantiopure diterpenoid, (−)-sclareol. This starting material is an ideal chiral building block as it already contains the A and B rings of the scalarane skeleton with the desired stereochemistry. The initial steps of the synthesis focus on the oxidative cleavage of the side chain of sclareol (B1681606) to form a key intermediate, setting the stage for the construction of the C and D rings. acs.org

Throughout the synthesis, reaction conditions were optimized to maximize yields and ensure the desired stereochemical outcomes. For instance, the alkylation of a hydroxyl group to introduce the alkyne necessary for the Diels-Alder reaction was carried out under optimized conditions using sodium hydroxide (B78521) and tetrabutylammonium (B224687) iodide (TBAI) to achieve a 55% yield. acs.org The crucial intramolecular Diels-Alder cyclization itself proceeded in an impressive 96% yield, demonstrating the efficiency of this key strategic step. acs.org Further transformations, such as the opening of a tetrahydrofuran (B95107) ring and subsequent lactonization, were also cleanly effected using a combination of acetic anhydride (B1165640) and zinc iodide. acs.org

Stereoselective Transformations for Complex Chiral Centers

A hallmark of this synthesis is the high degree of stereoselectivity achieved in the formation of multiple chiral centers. The inherent chirality of the starting material, (-)-sclareol, provides the foundation for this stereocontrol.

The introduction of the correct stereochemistry at the C-12 position is a critical and often challenging aspect of scalarane synthesis. acs.org In this synthetic route, the desired stereochemistry at C-12 was successfully established through the use of sodium methoxide. This base facilitated the formation of an intermediate with the correct stereochemical configuration at this crucial center. acs.org The subsequent intramolecular Diels-Alder reaction then proceeded with high stereoselectivity, locking in the relative stereochemistry of the newly formed D ring in relation to the existing chiral centers. acs.org The identity and stereochemistry of a key tetracyclic intermediate were unequivocally confirmed by single-crystal X-ray diffraction analysis. acs.org

Intramolecular Diels-Alder Reactions for Tetracyclic Ring System Formation (e.g., D-ring construction)

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis due to its high degree of stereochemical and regiochemical control. mdpi.comnih.gov In the context of complex natural products like the scalaranes, the intramolecular variant of this reaction (IMDA) is particularly valuable for the construction of polycyclic systems. researchgate.netresearchgate.net This strategy involves a molecule containing both a diene and a dienophile, which react internally to form a bicyclic system, often creating multiple stereocenters in a single, efficient step.

For the synthesis of the scalarane core, an IMDA reaction could be envisioned for the formation of the D-ring fused to the C-ring. This approach would typically involve the construction of a precursor containing a diene functionality within the C-ring and a dienophile on a side chain. The thermal or Lewis acid-catalyzed cyclization would then forge the C/D ring junction.

A hypothetical synthetic sequence leveraging this strategy is outlined below:

| Step | Description | Key Transformations |

| 1 | Precursor Assembly | Synthesis of a functionalized ABC-ring system with a tethered dienophile. |

| 2 | Diene Formation | Generation of a diene within the C-ring of the precursor. |

| 3 | IMDA Cycloaddition | The key intramolecular [4+2] cycloaddition to form the tetracyclic ABCD-ring system. This step establishes the crucial stereochemistry of the D-ring. researchgate.net |

| 4 | Post-Cycloaddition Modification | Further functional group manipulations to install the furan moiety and other substituents to complete the synthesis of the target molecule. |

The success of the IMDA reaction is highly dependent on the geometry of the transition state, which is influenced by the length and flexibility of the tether connecting the diene and dienophile, as well as the substitution pattern on both moieties. researchgate.net While the direct application to this compound is not extensively documented in dedicated literature, the IMDA reaction remains a proven and powerful strategy for constructing hydrindane systems, which are structurally analogous to the C/D ring system of scalaranes. researchgate.net

Electrophilic Cyclization and Ring Annulation Strategies (e.g., AB → ABC → ABCD)

Electrophilic cyclization is a fundamental strategy in organic synthesis for constructing carbocyclic and heterocyclic rings. nih.gov This method involves the attack of a nucleophile onto an electrophilically activated π-system (like an alkyne or alkene) within the same molecule. nih.govescholarship.org This approach is particularly effective for building polycyclic systems in a stepwise manner, often referred to as ring annulation, where rings are added sequentially (e.g., AB → ABC → ABCD).

The construction of the scalarane tetracyclic framework can be achieved through a series of electrophile-induced cyclization cascades. A general approach might begin with the synthesis of a substituted monocyclic (A-ring) or bicyclic (AB-ring) precursor.

Key features of this strategy include:

Versatility: A wide range of electrophiles can be used, including protons (acid-catalyzed cyclization), halonium ions (e.g., from I₂, NBS), and metal catalysts. nih.govrsc.org

Stepwise Construction: This method allows for the controlled, sequential formation of each ring, enabling purification and characterization of intermediates along the synthetic pathway.

High Efficiency: These reactions often proceed under mild conditions with high yields. nih.govnih.gov

A representative sequence for building the scalarane skeleton via an electrophilic cascade is summarized in the table below.

| Stage | Reaction | Description |

| AB-Ring Formation | Polyene Cyclization | An acyclic polyene precursor undergoes cyclization, often initiated by a Lewis acid, to form the A and B rings simultaneously. |

| ABC-Ring Formation | Friedel-Crafts Type Annulation | An existing AB-ring system with an appropriate side chain can undergo an intramolecular acylation or alkylation to form the C-ring. |

| ABCD-Ring Formation | Electrophilic π-Cyclization | The final D-ring is formed by the attack of a nucleophile from the C-ring onto an electrophilically activated group, completing the tetracyclic core. mit.edu |

This stepwise annulation provides a logical and controlled pathway to the complex core structure of this compound before final functionalization steps.

Semisynthesis Approaches from Structurally Related Natural Products

Semisynthesis offers a highly efficient alternative to total synthesis, especially when a structurally related natural product is available in large quantities. This approach leverages the complex, pre-existing chemical architecture of a starting material, requiring only a few chemical transformations to reach the desired target molecule.

Transformations from Naturally Abundant Scalarane Scaffolds (e.g., Heteronemin)

Heteronemin (B1258807) is a prominent scalarane-type sesterterpene that is abundantly found in various marine sponges. nih.gov Its structural similarity to other scalaranes makes it an ideal starting point for the semisynthesis of numerous analogues, including potentially this compound. nih.govacs.org The modification of heteronemin allows for the creation of diverse derivatives to explore structure-activity relationships. nih.gov

The chemical transformations typically involve reactions at the more reactive sites of the heteronemin molecule, such as the functional groups on the D and E rings. nih.govacs.org

Examples of Semisynthetic Transformations from Heteronemin:

| Starting Material | Reagents and Conditions | Product | Reference |

| Heteronemin (1) | NaBH₄, MeOH | 12-epi-Scalaradial (B1259549) | acs.org |

| Heteronemin (1) | Ac₂O, Pyridine | Heteronemin Acetate | nih.gov |

| Heteronemin (1) | H₂, Pd/C | Dihydroheteronemin | nih.gov |

These transformations demonstrate the feasibility of modifying the core scalarane structure. To arrive at this compound from heteronemin, a synthetic sequence would need to achieve deacetoxylation at the C-16 position and stereochemical inversion at the C-12 position, along with modification of the furan ring. While a direct one-step conversion is unlikely, a multi-step sequence involving protection, oxidation/reduction, and deoxygenation reactions could potentially achieve the target structure. The abundance of heteronemin makes this a highly attractive and practical approach for generating diverse scalarane derivatives. nih.govnih.govnih.gov

Structural Elucidation and Stereochemical Assignment

Application of Advanced Spectroscopic Techniques

Modern spectroscopic methods were instrumental in mapping out the molecular framework of 16-Deacetoxy-12-epi-scalarafuranacetate.

NMR spectroscopy served as the primary tool for establishing the atom-to-atom connectivity and the spatial relationships between various protons and carbons within the molecule.

The ¹H and ¹³C NMR spectra provided the foundational information regarding the chemical environment of each proton and carbon atom in this compound. While specific spectral data for the final compound is detailed in dedicated publications, analysis of related intermediates in its synthesis offers insight into the expected chemical shifts. For instance, in the synthesis reported by Chen et al. (2011), key intermediates exhibit characteristic signals that are crucial for confirming the progression of the synthetic route. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties in Scalaranes

| Protons | Typical Chemical Shift (ppm) |

|---|---|

| Methyl Protons | 0.80 - 1.20 |

| Methylene Protons | 1.20 - 2.50 |

| Methine Protons | 1.50 - 3.00 |

| Protons adjacent to oxygen | 3.50 - 4.50 |

Table 2: Representative ¹³C NMR Chemical Shifts for Key Moieties in Scalaranes

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| Methyl Carbons | 15 - 35 |

| Methylene Carbons | 20 - 45 |

| Methine Carbons | 30 - 60 |

| Quaternary Carbons | 30 - 50 |

| Carbons bonded to oxygen | 60 - 80 |

| Furan (B31954) Ring Carbons | 110 - 145 |

| Acetate (B1210297) Carbonyl Carbon | ~170 |

To assemble the complete molecular puzzle, a suite of two-dimensional (2D) NMR experiments was employed. These techniques reveal correlations between nuclei, providing definitive evidence for the carbon skeleton and the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are crucial for determining the relative stereochemistry of a molecule. This technique identifies protons that are close in space, irrespective of their bonding connectivity. The observation of NOE cross-peaks between specific protons provides strong evidence for their spatial proximity, allowing for the assignment of relative configurations at stereocenters. The analysis of NOESY data for similar scalarane sesterterpenoids has been pivotal in elucidating their three-dimensional structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Proximity

X-ray Diffraction Analysis for Absolute Configuration Determination

While NMR spectroscopy is powerful for determining the connectivity and relative stereochemistry, it generally cannot establish the absolute configuration of a chiral molecule. For this, single-crystal X-ray diffraction is the gold standard. In the context of the synthesis of this compound, X-ray crystallographic analysis of a key chiral intermediate was performed to unambiguously determine its absolute stereochemistry. acs.org This was crucial as it anchored the stereochemistry for all subsequent steps in the synthesis. The crystallographic data, often deposited in the Cambridge Crystallographic Data Centre (CCDC), provides precise atomic coordinates and allows for the definitive assignment of the (R) or (S) configuration at each stereocenter.

Confirmation of Stereochemical Integrity in Synthetic Pathways

The total synthesis of this compound has been achieved, starting from the naturally occurring chiral building block, (-)-sclareol. acs.org The well-defined stereochemistry of the starting material provides a known stereochemical foundation for the synthesis. By employing stereocontrolled reactions throughout the synthetic sequence, the integrity of the chiral centers is maintained and new stereocenters are introduced in a predictable manner. The confirmation of the stereochemistry of key intermediates, including through X-ray crystallography, ensures that the final synthesized natural product possesses the correct absolute configuration. acs.orgacs.org

Biosynthetic Considerations for Scalarane Sesterterpenoids

Proposed General Biosynthetic Pathways leading to the Scalarane Skeleton

The biosynthesis of all terpenoids, including sesterterpenoids, begins with simple isoprenoid units. For sesterterpenoids (C25 compounds), the journey starts with the linear precursor, geranylfarnesyl diphosphate (B83284) (GFPP). researchgate.net The formation of the characteristic scalarane skeleton is proposed to proceed through a cationic cyclization cascade of this C25 precursor.

This complex cyclization is catalyzed by specific enzymes, such as terpene cyclases. It has been experimentally demonstrated that squalene-hopene cyclase (SHC) can catalyze the transformation of geranylfarnesol (B1233315) (the alcohol form of GFPP) into a tetracyclic product. nih.gov This reaction mimics the proposed natural biosynthetic step, suggesting that a similar enzyme is responsible for the formation of the core scalarane structure in marine organisms. nih.gov The cyclization cascade involves a series of proton-initiated ring closures, ultimately forming the fused 6/6/6/6 tetracyclic system that defines the scalarane family. nih.gov

Identification of Common Biosynthetic Intermediates (e.g., Tetracyclic Scalarane Skeletons)

Following the initial cyclization of GFPP, a common biosynthetic intermediate is formed, which then serves as a branching point for the generation of various scalarane derivatives. Research suggests that a key intermediate is a tetracyclic compound bearing the fundamental 6/6/6/6 ring system. nih.gov

One such proposed common intermediate is scalarenol , which possesses this core tetracyclic scalarane skeleton. nih.gov This intermediate is then subjected to a variety of enzymatic modifications, leading to the vast structural diversity observed in this class of compounds. The presence of this common precursor helps to explain the shared structural backbone among the more than 200 known scalarane derivatives. researchgate.netnih.gov

Biological Activities and Mechanistic Investigations

Spectrum of Reported Biological Activities

Anti-inflammatory Properties

Compounds within the scalarane sesterterpene class, including 16-Deacetoxy-12-epi-scalarafuranacetate, are recognized for their potential anti-inflammatory properties. ontosight.ai The structural features of these compounds are believed to contribute to their ability to modulate inflammatory pathways. While specific mechanistic studies on this compound's anti-inflammatory action are not extensively detailed in the available literature, the general activity of the class suggests its potential as a modulator of inflammatory responses. Further research is needed to elucidate the precise molecular targets and pathways involved in its anti-inflammatory effects. Another diterpene, 18-acetoxy-ent-kaur-16-ene, has demonstrated significant anti-inflammatory activity, highlighting the potential of this class of compounds. nih.gov

Antimicrobial Activities (e.g., against Staphylococcus aureus)

This compound is reported to possess antimicrobial properties. ontosight.ai The increasing prevalence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has spurred the search for new antimicrobial agents. nih.gov While broad-spectrum antimicrobial activity has been observed for various compounds, the specific efficacy of this compound against Staphylococcus aureus requires more detailed investigation. nih.gov The evaluation of its minimum inhibitory concentration (MIC) and its mechanism of antibacterial action are crucial next steps in characterizing its potential as an antimicrobial agent. semanticscholar.org

Cytotoxic Effects against Cancer Cell Lines

A significant area of research for scalarane sesterterpenoids has been their cytotoxic activity against various cancer cell lines. nih.gov While direct IC50 values for this compound are not prominently available, data from the closely related compound, 12-deacetyl-12-epi-scalaradial, provides insight into the potential potency of this structural class. researchgate.net This related compound has demonstrated significant growth inhibitory activity against several human cancer cell lines. nih.gov

The cytotoxic effects of 12-deacetyl-12-epi-scalaradial are presented in the table below:

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 13.74 |

| HCT-116 | Colon Cancer | 27.1 |

| HepG2 | Liver Cancer | 23.4 |

| MCF-7 | Breast Cancer | 36 |

| Data sourced from a study on the related compound 12-deacetyl-12-epi-scalaradial. researchgate.net |

These findings suggest that compounds with the scalarane skeleton are promising candidates for further development as anticancer agents. The varied sensitivity of different cell lines to these compounds highlights the importance of continued investigation into their specific molecular targets and mechanisms of action. researchgate.net

Cellular and Molecular Mechanisms of Action

Pathways of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism by which many cytotoxic agents eliminate cancer cells. nih.gov Research on scalarane sesterterpenoids indicates that their anticancer effects are often mediated through the activation of apoptotic pathways. nih.gov

Studies on the related compound, 12-deacetyl-12-epi-scalaradial, have shown that it induces apoptosis in HeLa cervical cancer cells. nih.gov The mechanism involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. nih.gov Specifically, treatment with this compound led to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase-dependent apoptosis, and an increase in the levels of cleaved caspase-3 and caspase-8. nih.govresearchgate.net This suggests that the apoptotic signal is transduced through an extrinsic or intrinsic pathway that culminates in the activation of executioner caspases. nih.gov Furthermore, the MAPK/ERK signaling pathway has been implicated in the apoptosis induced by this related sesterterpenoid. nih.govresearchgate.net

Involvement of Mitochondrial Dysfunction

The intrinsic pathway of apoptosis is intrinsically linked to mitochondrial function. nih.gov Mitochondrial dysfunction can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering the caspase cascade. nih.gov Key events in mitochondria-mediated apoptosis include the loss of mitochondrial membrane potential and the release of cytochrome c. nih.govnih.gov

While direct studies on this compound's effect on mitochondrial function are not detailed, the established role of mitochondria in apoptosis suggests this is a likely mechanism of action for its cytotoxic effects. nih.govnih.gov For instance, the suppression of signaling pathways like NF-κB has been shown to induce mitochondrial dysfunction and promote cell death. nih.gov The investigation of changes in mitochondrial membrane potential, cytochrome c release, and the expression of Bcl-2 family proteins in response to this compound treatment would provide crucial insights into its pro-apoptotic mechanisms. nih.gov

Induction of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis and folding of transmembrane and secreted proteins. nih.gov A variety of cellular stressors can disrupt the ER's protein-folding capacity, leading to a state known as ER stress. nih.gov This condition activates the unfolded protein response (UPR), a complex signaling network aimed at restoring homeostasis. nih.gov Key sensors in this pathway include PERK, IRE1, and ATF6, which work to reduce protein synthesis and enhance protein folding and degradation. nih.gov If ER stress is prolonged or severe, it can trigger apoptotic cell death. nih.gov

While direct studies on the induction of endoplasmic reticulum stress by this compound are not extensively documented in publicly available research, the investigation of related compounds and cellular processes provides a framework for its potential mechanisms. For instance, in scrapie-infected N2A neuroblastoma cells, the accumulation of misfolded prion proteins induces ER stress, leading to the activation of caspase-12 and subsequent apoptosis. nih.gov This highlights a mechanism where cellular stress originating from the ER can initiate a cell death cascade. The role of the UPR is to mitigate such stress, but its failure can lead to apoptosis through the activation of various downstream effectors. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., MAPK/ERK Pathway, Akt Phosphorylation)

Research into the biological activities of scalarane sesterterpenoids, a class of compounds to which this compound belongs, has revealed significant modulation of key intracellular signaling pathways. ontosight.ai

MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. nih.gov A study on the closely related compound, 12-deacetyl-12-epi-scalaradial, demonstrated its ability to suppress the MAPK/ERK pathway in HeLa cervical cancer cells. nih.govresearchgate.net This suppression was associated with the induction of apoptosis, suggesting that the compound's cytotoxic effects are mediated, at least in part, through the inhibition of this pro-survival signaling pathway. nih.govresearchgate.net Western blot analysis in this study showed a dose-dependent decrease in the phosphorylation of ERK in HeLa cells treated with 12-deacetyl-12-epi-scalaradial. researchgate.net

Akt Phosphorylation:

The Akt (or Protein Kinase B) signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. Growth factors often activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates downstream targets to promote cell survival. nih.gov Research on 12-epi-scalaradial (B1259549), another related scalarane, revealed that it inhibits epidermal growth factor (EGF)-stimulated Akt phosphorylation in a dose- and time-dependent manner. nih.gov This inhibitory effect was found to be independent of the compound's previously known activity as a secretory phospholipase A2 inhibitor, indicating a distinct pharmacological action on the Akt pathway. nih.gov

The modulation of these pathways by compounds structurally similar to this compound is summarized in the table below.

| Signaling Pathway | Modulating Compound | Effect | Cellular Context |

| MAPK/ERK | 12-deacetyl-12-epi-scalaradial | Suppression of ERK phosphorylation | HeLa cells |

| Akt | 12-epi-scalaradial | Inhibition of EGF-stimulated Akt phosphorylation | Not specified |

Nuclear Receptor Activation (e.g., Nur77)

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a pivotal role in apoptosis, differentiation, and inflammation. ontosight.ai Unlike typical nuclear receptors, Nur77's transcriptional activity is often regulated by post-translational modifications and protein-protein interactions rather than direct ligand binding. ontosight.ai However, some compounds can modulate its activity. ontosight.ai

Studies on 12-deacetyl-12-epi-scalaradial have shown that it can enhance the trans-activation activity of Nur77. nih.gov Further investigation through fluorescence quenching and western blotting indicated that this compound induces the phosphorylation of Nur77 and interacts with its ligand-binding domain (LBD). nih.gov The activation of Nur77 is a significant event, as this receptor can translocate from the nucleus to the mitochondria to induce apoptosis by interacting with Bcl-2. researchgate.net The ability of a compound to modulate Nur77 activity presents a promising avenue for therapeutic intervention, particularly in cancer. nih.govresearchgate.net

The interaction of 12-deacetyl-12-epi-scalaradial with Nur77 is a key finding that suggests a potential mechanism of action for other scalarane sesterterpenoids.

| Nuclear Receptor | Modulating Compound | Effect | Mechanism of Action |

| Nur77 | 12-deacetyl-12-epi-scalaradial | Enhanced trans-activation activity | Interaction with LBD and induction of phosphorylation |

General Principles of Target Engagement and Molecular Interaction

The biological activities of this compound and related scalarane sesterterpenoids are a direct consequence of their molecular interactions with cellular targets. The engagement of these compounds with proteins can lead to conformational changes, inhibition of enzymatic activity, or modulation of protein-protein interactions.

For instance, the interaction of 12-deacetyl-12-epi-scalaradial with the ligand-binding domain of Nur77 is a prime example of target engagement. nih.gov This interaction is specific and leads to a downstream signaling cascade. Similarly, the inhibition of Akt phosphorylation by 12-epi-scalaradial suggests an interaction with a component of the PI3K/Akt pathway, either directly with Akt or an upstream regulator. nih.gov

The complex chemical structure of this compound, featuring a phenanthro[2,1-e] nih.govbenzofuran core and multiple chiral centers, provides a scaffold for specific and high-affinity interactions with biological macromolecules. ontosight.ai Understanding these molecular interactions at an atomic level is crucial for the rational design of more potent and selective derivatives.

Research Significance for Lead Compound Discovery and Development

The diverse biological activities exhibited by scalarane sesterterpenoids, including this compound and its analogues, underscore their significance as lead compounds in drug discovery. ontosight.ai A lead compound is a chemical starting point for the development of a new drug. The demonstrated ability of this class of compounds to modulate critical signaling pathways such as the MAPK/ERK and Akt pathways, as well as to activate the orphan nuclear receptor Nur77, makes them attractive candidates for the development of novel therapeutics, particularly in oncology. nih.govresearchgate.net

The identification of Nur77 as a target for 12-deacetyl-12-epi-scalaradial is particularly noteworthy, as targeting this nuclear receptor is considered a promising strategy in cancer therapy. nih.govnih.gov The unique mode of action, potentially involving both transcriptional and non-transcriptional pathways of apoptosis induction, offers opportunities for overcoming resistance to conventional chemotherapeutic agents.

Furthermore, the structural complexity of these marine-derived natural products presents both a challenge and an opportunity for medicinal chemists. ontosight.ai While total synthesis can be demanding, the core scalarane skeleton provides a rich template for the generation of a library of analogues with potentially improved potency, selectivity, and pharmacokinetic properties. The continued investigation into the mechanisms of action of this compound and related compounds is essential for realizing their full therapeutic potential.

Structure Activity Relationship Sar Studies

Influence of Functional Groups on Biological Potency

The presence, nature, and orientation of functional groups on the scalarane skeleton are critical determinants of biological activity. Research has highlighted the importance of specific moieties in conferring cytotoxic and other pharmacological properties to these marine natural products.

Role of the Oxygenated Functional Group at C-12 (e.g., Acetate (B1210297) Moiety)

The functionalization at the C-12 position of the scalarane ring system plays a pivotal role in the biological activity of many of these sesterterpenoids. The presence of an oxygenated functional group at this position is often considered a prerequisite for significant bioactivity. For instance, studies have shown that both hydroxyl and acetate moieties at C-12 can contribute to the cytotoxic effects of these compounds.

The orientation of the substituent at C-12 is also crucial. For example, the β-orientation of a hydroxyl group at C-12 has been suggested in some bioactive scalaranes. mdpi.com The comparison of C-12 epimers has revealed that changes in the stereochemistry at this center can lead to considerable differences in biological activity, underscoring the importance of a specific spatial arrangement for interaction with biological targets. mdpi.com

A comparative analysis of the cytotoxicity of several scalarane sesterterpenoids against various cancer cell lines highlights the influence of the C-12 substituent. While direct comparisons are often complex due to multiple structural variations, trends can be observed. For example, compounds with a C-12 acetate often exhibit potent cytotoxicity. However, the replacement of the acetate with a hydroxyl group does not necessarily lead to a loss of activity, and in some cases, may even enhance it, suggesting a nuanced role for this functional group.

| Compound | C-12 Functional Group | Cell Line | Cytotoxicity (IC50/GI50 µM) |

|---|---|---|---|

| 12-deacetyl-norscalaral B | Hydroxyl | MDA-MB-231 | 4.9 µg/mL |

| 12-deacetyl-norscalaral B | Hydroxyl | A549 | 4.5 µg/mL |

| 12-deacetyl-norscalaral B | Hydroxyl | HT29 | 4.2 µg/mL |

| 12-epi-scalaradial (B1259549) | Aldehyde | SKOV3 | 23.3 µM |

| 12-epi-scalaradial | Aldehyde | BT549 | 21.0 µM |

| 12-deacetyl-12,18-diepi-scalaradial | Hydroxyl | SKOV3 | 19.4 µM |

| 12-deacetyl-12,18-diepi-scalaradial | Hydroxyl | BT549 | 12.9 µM |

Significance of γ-Hydroxybutenolide Moiety

The γ-hydroxybutenolide moiety is a common feature in many bioactive marine natural products and is a significant contributor to the biological activity of several scalarane sesterterpenoids. This functional group is often associated with a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.

In the context of scalarane sesterterpenoids, the presence of a γ-hydroxybutenolide ring is frequently linked to noteworthy cytotoxicity. mdpi.com Studies have demonstrated that compounds containing this moiety exhibit growth inhibitory activity against various cancer cell lines. mdpi.com The reactivity of the γ-hydroxybutenolide ring, which can undergo nucleophilic attack, is thought to be a key factor in its biological mechanism of action, potentially through the alkylation of biological macromolecules.

The stereochemistry of the hydroxyl group within the butenolide ring is also a critical factor, as epimers at this position can display differential activity. This highlights the specific steric requirements for the interaction of this moiety with its biological targets.

| Compound Class | Key Functional Group | Observed Biological Activity | Cytotoxicity Range (IC50 µM) |

|---|---|---|---|

| Scalarane Sesterterpenoids | γ-Hydroxybutenolide | Cytotoxicity against HeLa and MCF-7 cells | 24.3 to 29.9 µM |

Effects of Unsaturation (e.g., 1,4-Dialdehyde Moiety)

Unsaturation within the scalarane framework, particularly in the form of a 1,4-dialdehyde moiety, has been shown to be a crucial structural feature for potent biological activity. Scalarane sesterterpenes possessing an unsaturated 1,4-dialdehyde group have demonstrated significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that are not significantly cytotoxic to mammalian cells. nih.gov This suggests a degree of selective toxicity conferred by this functional group.

The electrophilic nature of the aldehyde groups in the 1,4-dialdehyde system makes them reactive towards nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This reactivity is believed to be central to their mechanism of action. The conjugated system of the unsaturated dialdehyde also influences the electronic properties of the molecule, which can impact its interaction with biological targets. The presence of a Δ15,16-olefin has been observed to have a generally detrimental effect on cytotoxicity in some scalarane derivatives. mdpi.com

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in scalarane sesterterpenoids is a critical factor governing their biological activity. Subtle changes in stereochemistry can lead to dramatic differences in potency and selectivity, highlighting the importance of a precise molecular shape for effective interaction with biological targets.

Comparative Analysis of Epimers (e.g., C-14, C-16 Epimers)

Epimers, which are diastereomers that differ in configuration at only one stereogenic center, provide a powerful tool for understanding the role of stereochemistry in biological activity. In the scalarane sesterterpenoid family, the comparative analysis of epimers, particularly at the C-14 and C-16 positions, has revealed significant differences in their cytotoxic profiles.

Several studies have isolated and characterized pairs of C-16 epimers, often within the γ-hydroxybutenolide or related heterocyclic ring systems. nih.gov The differential cytotoxicity observed between these epimers underscores the high degree of stereospecificity required for their biological action. For instance, in some cases, one C-16 epimer may exhibit moderate to high cytotoxicity against a panel of cancer cell lines, while its counterpart shows no activity at similar concentrations. researchgate.net This stark difference in activity suggests that the spatial orientation of substituents at C-16 is critical for the molecule's ability to bind to its target and elicit a biological response.

| Compound Pair | Epimeric Center | Observation |

|---|---|---|

| Compound 5 and its C-16 epimer (Compound 6) | C-16 | Compound 5 showed moderate to high cytotoxicity, while its C-16 epimer (Compound 6) was inactive at 60 µM. researchgate.net |

| Hyrtioscalarin E and F | C-16 | These compounds are epimeric at the methoxy-bearing C-16 position and exhibit different biological activities. nih.gov |

Stereochemical Influence on Binding and Efficacy

The stereochemical configuration of a molecule is a fundamental determinant of its ability to bind to a biological target, such as an enzyme or a receptor, and to elicit a functional response. The precise three-dimensional arrangement of atoms dictates the complementarity between the small molecule and its binding site. In the case of scalarane sesterterpenoids, their rigid polycyclic structure presents a well-defined spatial arrangement of functional groups, making their biological activity highly sensitive to stereochemical variations.

Furthermore, even if a stereoisomer can bind to the target, its orientation within the binding site may be suboptimal for inducing the necessary conformational changes in the protein that lead to a biological response. Thus, stereochemistry not only affects binding but also the subsequent efficacy of the compound. While specific binding studies for many scalarane sesterterpenoids are limited, the consistent observation of stereospecific cytotoxicity strongly suggests that their mechanism of action involves highly specific interactions with biological macromolecules, where the precise stereochemistry of the ligand is paramount for effective binding and the exertion of its biological effects.

Effects of Structural Modifications and Substitutions

The biological activity of scalarane sesterterpenoids, including 16-Deacetoxy-12-epi-scalarafuranacetate, is significantly influenced by structural modifications and substitutions on the core scaffold. Research into these modifications has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Furan (B31954) Ring Integrity vs. Heteroatom Substitution (e.g., Pyrrole Substitution)

The five-membered heterocyclic E-ring is a common feature in many biologically active scalarane sesterterpenoids. nih.gov While this ring is often an oxygen-containing heterocycle like furan, derivatives with nitrogen-containing rings, such as pyrrole, have also been isolated and synthesized. nih.govnih.gov Comparative studies have revealed that the nature of this heteroatom can have a profound impact on the compound's biological activity.

A study investigating the cytotoxicity of furan- and pyrrole-containing scalarane sesterterpenoids isolated from the sponge Scalarispongia sp. demonstrated a notable difference in their activity against various human cancer cell lines. The results indicated that the substitution of the furan ring with a pyrrole ring led to a reduction in cytotoxicity by approximately one-third across all tested cell lines. mdpi.com This suggests that the furan ring's integrity, or at least the presence of an oxygen heteroatom in the E-ring, is beneficial for the cytotoxic activity of these particular scalarane analogues.

The following table summarizes the comparative cytotoxicity of a furan-containing scalarane and its pyrrole-containing analogue against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity of Furan- vs. Pyrrole-Containing Scalarane Analogues

| Compound Type | Cell Line | GI₅₀ (µM) |

|---|---|---|

| Furan-containing | A549 | 7.3 |

| HCT-116 | 8.8 | |

| SNU-638 | 7.9 | |

| Pyrrole-containing | A549 | >20 |

| HCT-116 | >20 |

Remote Substituent Effects on Overall Activity

Studies on a variety of scalarane derivatives have provided insights into these effects:

Substitution at C-12: The nature of the substituent at the C-12 position has been shown to be critical for activity. For instance, in the development of antitubercular agents, a positive electrostatic potential with a less bulky substituent at C-12 was found to be favorable for increased potency. thieme-connect.com The stereochemistry at this position is also crucial, as evidenced by the difference in activity between epimers. mdpi.com

Substitution at C-16: The substituent at the C-16 position also plays a significant role in the biological activity of scalarane sesterterpenoids. For example, the presence and stereochemistry of an acetoxy group at this position can influence cytotoxicity. The 16-α-acetoxy derivative of a furoscalarol analogue was found to be more cytotoxic than its 16-β-acetoxy counterpart. mdpi.com Furthermore, the complete removal of the acetoxy group, as in this compound, results in a distinct activity profile.

Oxidation at C-20: The oxidation state of the substituent at C-20, located on the A-ring, can have a disadvantageous effect on anticancer activity. A study on scalarane derivatives from the marine sponge Dysidea sp. showed that oxidation at C-20 led to a decrease in cytotoxicity. mdpi.com

Unsaturation in the D-ring: The presence of a double bond in the D-ring, specifically a Δ¹⁵,¹⁶-olefin, has been observed to have a detrimental effect on the cytotoxicity of certain scalarane derivatives. mdpi.com

Development of SAR Models for Scalarane Sesterterpenoids

To better understand the relationship between the chemical structure of scalarane sesterterpenoids and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. These computational models provide valuable insights into the key structural features required for potency and can guide the design of new, more active analogues.

In a notable study, 2D-QSAR and Comparative Molecular Field Analysis (CoMFA) models were developed to explore the antitubercular activity of a series of natural and semi-synthetic scalarane derivatives. mdpi.com These models were built using a dataset of 22 antitubercular scalaranes. thieme-connect.com

The 2D-QSAR model suggested that for potent antitubercular activity, a combination of hydrophilic functionalities on the periphery of the molecule and a hydrophobic core is necessary. This model also indicated that reducing steric repulsion could lead to an improvement in the potential energy of interaction with the biological target. mdpi.com

The CoMFA model , a 3D-QSAR technique, provided a more detailed picture of the structural requirements. The key findings from the CoMFA model were:

Influence of C-12 Substituents: The model highlighted the importance of a positive electrostatic field and a less sterically hindered substituent crowning the C-12 position. This suggests that substituents capable of engaging in favorable electrostatic interactions without causing steric clashes in this region would enhance activity. thieme-connect.com

Influence of C-16 Substituents: The CoMFA analysis also pointed to the significance of a lengthy, negatively charged functional group extending from the C-16 position. An acetoxy group, for instance, fits this description and was found to be beneficial for antitubercular potency. thieme-connect.com

Both the 2D-QSAR and CoMFA models were in good agreement and demonstrated acceptable linearity and predictability. mdpi.com These models serve as powerful tools for rationalizing the observed SAR of scalarane sesterterpenoids and for the future design of novel antitubercular agents based on this scaffold.

Future Research Directions and Perspectives

Advancements in Synthetic Methodologies for Scalable Production

A significant hurdle in the comprehensive study and development of scalarane sesterterpenoids is their limited availability from natural sources. Consequently, the development of efficient and scalable synthetic routes is a primary focus of future research. The total synthesis of 16-Deacetoxy-12-epi-scalarafuranacetate has been successfully achieved, providing a foundational methodology. scilit.comfigshare.com

Deeper Mechanistic Elucidation of Biological Actions

While the broader class of scalarane sesterterpenoids is known to exhibit a range of biological effects, the precise molecular mechanisms of action for many, including this compound, remain to be fully elucidated. Research on closely related scalarane derivatives has provided important clues that can guide future mechanistic studies.

For instance, some scalarane derivatives have been found to induce apoptosis in cancer cells through the dual inhibition of topoisomerase II and heat shock protein 90 (Hsp90), both of which are critical targets in cancer therapy. nih.govresearchgate.net Another related compound, 12-epi-scalaradial (B1259549), has been shown to inhibit the epidermal growth factor receptor (EGFR)-mediated Akt phosphorylation pathway. nih.gov Furthermore, studies on other analogs have revealed the induction of apoptosis via the MAPK/ERK pathway. nih.govresearchgate.net

Future research should aim to determine if this compound shares these or other mechanisms. Investigating its interaction with key cellular targets like topoisomerase II, Hsp90, and components of the EGFR and MAPK/ERK signaling pathways will be crucial. Unraveling these mechanisms is fundamental to understanding its therapeutic potential and identifying potential biomarkers for its activity.

Structural Optimization for Enhanced Potency and Selectivity

The synthesis of this compound opens the door to systematic structural modification to improve its biological activity profile. scilit.com Structure-activity relationship (SAR) studies on the scalarane skeleton have already highlighted key regions of the molecule that are critical for its bioactivity.

Specifically, functional groups at positions C-12 and C-16 of the scalarane core have been shown to significantly influence the compound's potency. uv.esmdpi.com Studies on a series of natural and semisynthetic scalarane analogs revealed that oxygenation at both the C-16 and C-25 positions has a strong impact on cytotoxicity. acs.orgnih.gov Given that this compound has specific functionalities at these positions, a focused effort to modify these groups is warranted.

Future synthetic efforts should be directed at creating a library of analogs by altering the substituents at C-12 and C-16. For example, varying the ester group at C-12 or introducing different functionalities at the C-16 position could lead to derivatives with enhanced potency against specific biological targets and improved selectivity, thereby reducing potential off-target effects. mdpi.com

Table 1: Influence of C-12 and C-16 Substitutions on Scalarane Activity

| Compound Class | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Scalarane Sesterterpenoids | Oxygenation at C-12 and C-16 | Influences antitubercular activity and cytotoxicity | uv.esmdpi.com |

| Natural and Semisynthetic Scalaranes | Oxygenation at C-16 and C-25 | Exerts a strong influence on cytotoxicities | acs.org |

Computational Chemistry and Molecular Modeling Applications in SAR

To guide the structural optimization efforts described above, computational chemistry and molecular modeling can be powerful tools. Quantitative structure-activity relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies have already been successfully applied to the scalarane class to understand the structural requirements for antitubercular activity. mdpi.com

These computational models have confirmed the importance of the regions around C-12 and C-16, suggesting that both electrostatic and steric properties in these areas effectively influence potency. mdpi.com Specifically, one 2D-QSAR model indicated the need for hydrophilic functionalities on the periphery of the molecule combined with a hydrophobic core. mdpi.com The CoMFA model provided a more detailed 3D visualization, highlighting the importance of positive electrostatic potential near C-12 and extended negative functionalities at C-16. mdpi.com

Future research should apply these computational approaches directly to this compound and its potential derivatives. By building predictive QSAR and CoMFA models for its various biological activities (e.g., cytotoxicity, anti-inflammatory activity), researchers can prioritize the synthesis of the most promising analogs, saving significant time and resources. These models can help rationalize experimental findings and provide deeper insights into the molecular interactions between the scalarane compounds and their biological targets.

Exploration of New Biological Targets and Pathways for Scalarane Sesterterpenoids

The diverse biological activities reported for the scalarane family suggest that these compounds may interact with a multitude of biological targets and pathways, many of which may still be undiscovered. uv.esnih.govmdpi.com While much of the research has focused on cytotoxicity, there is growing evidence of their potential in other therapeutic areas. nih.gov

Scalarane sesterterpenoids have demonstrated a wide spectrum of bioactivities, including:

Anti-inflammatory: Certain derivatives have been shown to alleviate inflammation in human neutrophils. nih.govmdpi.com

Antimicrobial: Activity has been reported against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). uv.esacs.orgnih.gov

Antitubercular: Several scalaranes have been evaluated for their ability to inhibit Mycobacterium tuberculosis. nih.govmdpi.com

Antiviral: Some members of the class have shown anti-HIV activity. uv.esmdpi.com

Future research should involve broad-based biological screening of this compound to identify novel activities. Techniques such as proteomics, transcriptomics, and metabolomics could be employed to uncover the cellular pathways modulated by the compound, potentially revealing unexpected therapeutic applications. Identifying new protein targets through methods like affinity chromatography or cellular thermal shift assays could open up entirely new avenues for drug development based on the scalarane scaffold. mdpi.com

Q & A

Q. What methodologies elucidate the metabolic fate of this compound in mammalian systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.